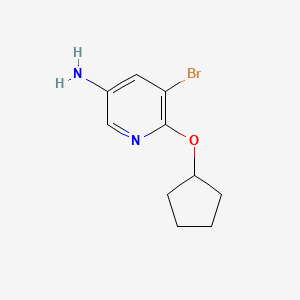![molecular formula C17H15NO4 B13713516 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione, also known as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, is a research chemical with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is characterized by its oxazolidine-2,5-dione core structure, which is substituted with a phenylmethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves several steps. One common synthetic route includes the reaction of 4-(Benzyloxy)benzylamine with phosgene to form the corresponding isocyanate, which is then cyclized to produce the oxazolidine-2,5-dione core . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Analyse Des Réactions Chimiques
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Applications De Recherche Scientifique
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as an anti-inflammatory agent, as well as its role in the development of new drugs for treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different chemical reactivity and biological activity.
4-[(4-Chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20) |
Clé InChI |
PXBOIYCSALTRHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


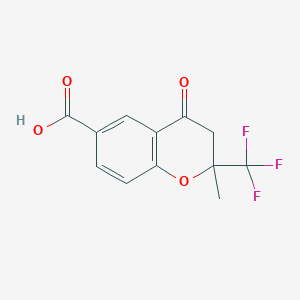


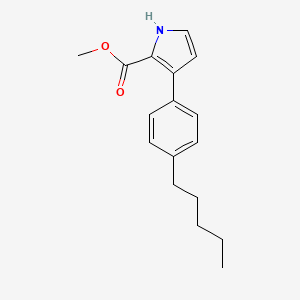
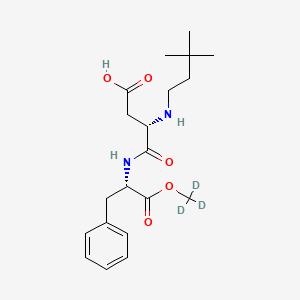
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
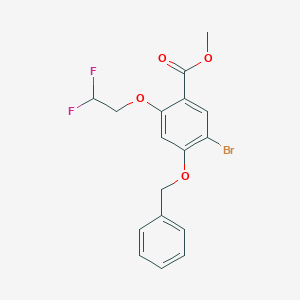
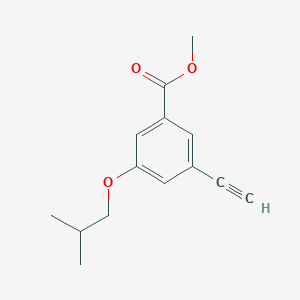

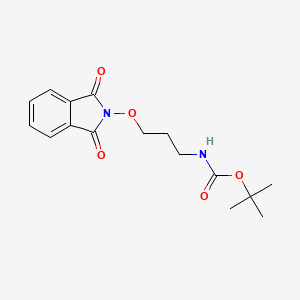
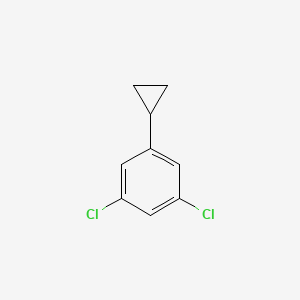

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
